cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine
Brand Name: Vulcanchem
CAS No.: 1392803-57-4
VCID: VC2740217
InChI: InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-7(12)11(8,4)5/h7-8H,6,12H2,1-5H3,(H,13,14)/t7-,8+/m1/s1
SMILES: CC1(C(CC1NC(=O)OC(C)(C)C)N)C
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol

cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

CAS No.: 1392803-57-4

Cat. No.: VC2740217

Molecular Formula: C11H22N2O2

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine - 1392803-57-4

Specification

CAS No. 1392803-57-4
Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
IUPAC Name tert-butyl N-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]carbamate
Standard InChI InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-7(12)11(8,4)5/h7-8H,6,12H2,1-5H3,(H,13,14)/t7-,8+/m1/s1
Standard InChI Key LMCOQMMIAHCCFN-SFYZADRCSA-N
Isomeric SMILES CC1([C@@H](C[C@@H]1NC(=O)OC(C)(C)C)N)C
SMILES CC1(C(CC1NC(=O)OC(C)(C)C)N)C
Canonical SMILES CC1(C(CC1NC(=O)OC(C)(C)C)N)C

Introduction

Chemical Identity and Structural Characteristics

cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine is a cyclobutane derivative characterized by its distinct cyclic structure with two functional groups: a Boc-protected amino group and a free amine. The compound has a molecular formula of C11H22N2O2 and a molecular weight of 214.31 . It is uniquely identified by its CAS registry number 1392803-57-4 and MDL number MFCD23106172 .

The IUPAC name for this compound is rel-tert-butyl ((1r,3s)-3-amino-2,2-dimethylcyclobutyl)carbamate, which precisely describes its stereochemical configuration . The "cis" designation in the common name indicates that the two amino groups (one protected with a Boc group) are positioned on the same side of the cyclobutane ring. This stereochemical arrangement is critical for its reactivity and applications in organic synthesis.

Structural Formula and Representation

The compound features a four-membered cyclobutane ring with two methyl groups at the 2-position, creating a quaternary carbon center. One amino group at the 3-position is protected with a tert-butoxycarbonyl (Boc) group, while the other amino group remains unprotected. The SMILES notation representing this structure is O=C(OC(C)(C)C)N[C@H]1C(C)(C)C@@HC1, which encodes the stereochemical information essential for understanding its three-dimensional arrangement .

Synonyms and Alternative Nomenclature

This compound is known by several synonyms in chemical databases and literature:

  • cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine

  • rel-tert-Butyl ((1S,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate

  • Carbamic acid, N-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]-, 1,1-dimethylethyl ester, rel-

The variety of names reflects different nomenclature systems and conventions used in chemical databases and literature.

Physical and Chemical Properties

Structural Features Relevant to Reactivity

The compound contains two distinct amino functionalities:

  • A secondary amine protected by a Boc group, which can be selectively deprotected under acidic conditions

  • A primary amine that remains free for further functionalization

This differential protection creates orthogonal reactivity, making the compound valuable for selective synthetic transformations. The presence of the quaternary carbon center at the 2-position (with two methyl groups) contributes to the conformational rigidity of the cyclobutane ring and may influence the reactivity of both amino groups.

SupplierProduct NumberPurityPackage SizePrice (USD)Date
SynthonixA1524795+%100mg$2402021-12-16
SynthonixA1524795+%500mg$7302021-12-16
SynthonixA1524795+%1g$1,2202021-12-16
American Custom Chemicals CorporationCHM155518995.00%5mg$496.492021-12-16
ChemSceneCS-0049735Not specified1g$1,7552021-12-16

This price comparison demonstrates the significant cost of this specialized compound, with prices ranging from $240 to $1,755 depending on quantity and supplier . The high cost is likely due to its specialized synthetic route and limited demand compared to more common chemical building blocks.

Applications in Organic Synthesis

cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine serves primarily as a building block in organic synthesis, particularly in the creation of more complex molecules. The presence of both a protected and an unprotected amine group makes it especially valuable for selective functionalization strategies.

Synthetic Building Block

As a bifunctional molecule with differential protection, this compound can serve as a versatile building block in the construction of more complex structures. The free amine can be functionalized through various reactions, including:

  • Amide bond formation

  • Reductive amination

  • Urea or thiourea formation

  • Sulfonamide synthesis

These transformations, followed by selective deprotection of the Boc group, enable sequential modification of both amino functionalities in a controlled manner.

Stereochemical Aspects

The "cis" configuration in cis-3-(Boc-amino)-2,2-dimethylcyclobutylamine refers to the spatial arrangement of the two amino groups (one Boc-protected) on the cyclobutane ring. This stereochemical feature is crucial for its chemical behavior and potential applications.

Stereochemical Notation

The compound's stereochemistry is reflected in its IUPAC name: rel-tert-butyl ((1r,3s)-3-amino-2,2-dimethylcyclobutyl)carbamate . The "rel" prefix indicates relative stereochemistry rather than absolute, and the (1r,3s) designation specifies the configuration at the two stereogenic centers.

In some sources, the compound is also referred to as rel-tert-Butyl ((1S,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate , which represents an equivalent stereochemical description using a different convention for assigning priorities.

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